4-Nitro-[1,1'-biphenyl]-3-amine
Overview
Description
4-Nitro-[1,1’-biphenyl]-3-amine is an organic compound with the molecular formula C12H10N2O2 It consists of a biphenyl structure substituted with a nitro group at the 4-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
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Nitration of Biphenyl: : The initial step involves the nitration of biphenyl to introduce a nitro group. This can be achieved by treating biphenyl with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 4-nitrobiphenyl.
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Amination: : The nitro group in 4-nitrobiphenyl can be reduced to an amine group using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation over a palladium catalyst. This step yields 4-nitro-[1,1’-biphenyl]-3-amine.
Industrial Production Methods
Industrial production of 4-nitro-[1,1’-biphenyl]-3-amine typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
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Reduction: : The nitro group in 4-nitro-[1,1’-biphenyl]-3-amine can undergo reduction to form the corresponding amine. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
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Substitution: : The amine group can participate in various substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
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Oxidation: : The compound can also undergo oxidation reactions, although these are less common. Oxidizing agents such as potassium permanganate can be used to oxidize the amine group to a nitroso or nitro group.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed
Reduction: 4-Amino-[1,1’-biphenyl]-3-amine.
Substitution: Various acylated or alkylated derivatives.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-nitro-[1,1’-biphenyl]-3-amine serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and compounds.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of drugs and therapeutic agents. Its structure can be modified to enhance biological activity or reduce toxicity, making it a candidate for drug development.
Industry
In the materials science industry, 4-nitro-[1,1’-biphenyl]-3-amine is used in the synthesis of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials.
Mechanism of Action
The mechanism by which 4-nitro-[1,1’-biphenyl]-3-amine exerts its effects depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in electron transfer reactions, while the amine group can form hydrogen bonds and interact with various molecular targets. These interactions can influence the compound’s reactivity and its ability to bind to biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobiphenyl: Lacks the amine group, making it less versatile in chemical reactions.
3-Amino-[1,1’-biphenyl]-4-nitro: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
4-Amino-[1,1’-biphenyl]-3-nitro: Similar to 4-nitro-[1,1’-biphenyl]-3-amine but with reversed positions of the nitro and amine groups.
Uniqueness
4-Nitro-[1,1’-biphenyl]-3-amine is unique due to the specific positioning of its functional groups, which allows for a distinct set of chemical reactions and applications. Its ability to undergo both reduction and substitution reactions makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
2-nitro-5-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-11-8-10(6-7-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFWQBIQPVAXEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503802 | |
Record name | 4-Nitro[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76129-28-7 | |
Record name | 4-Nitro[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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